2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloro and pyrazole groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment to Benzaldehyde: The synthesized pyrazole is then attached to a benzaldehyde derivative through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 2-Amino-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.
Scientific Research Applications
2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and pyrazole groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Contains additional methyl groups on the pyrazole ring.
2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the chloro and pyrazole groups, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the pyrazole ring can also affect its electronic properties and steric interactions .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-6-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 |
InChI Key |
GDQUXNNNULDZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C(=CC=C2)Cl)C=O |
Origin of Product |
United States |
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